molecular formula C10H20N4S B2781370 N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine CAS No. 64524-60-3

N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B2781370
CAS No.: 64524-60-3
M. Wt: 228.36
InChI Key: VEWFVWBQBFQRPR-UHFFFAOYSA-N
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Description

N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine can be achieved through several methods. One common approach involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts. This reaction is typically carried out in refluxing water for about 10 hours, yielding the desired product with good to excellent yields .

Another method involves the reaction of dithiourea or amidinothiourea with hydrogen peroxide. This refined synthetic procedure optimizes the reagents’ ratio and monitoring methods, resulting in increased yield and shorter reaction time .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of nanocatalysts, such as magnesium oxide nanoparticles, is particularly advantageous due to their high efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can form hydrogen bonds and coordinate with metal ions, which enhances its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-thiadiazole-3,5-diamine
  • 2,5-diamino-1,3,4-thiadiazole
  • 1,3,4-thiadiazole-2,5-dithiol

Uniqueness

Compared to other thiadiazole derivatives, N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine is unique due to its dibutyl substitution, which enhances its lipophilicity and potentially improves its biological activity. This structural modification can lead to better membrane permeability and increased efficacy in biological systems .

Biological Activity

N2,N5-Dibutyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N4S
  • Molecular Weight : 198.29 g/mol
  • CAS Number : 2937-81-7

The structure of this compound includes a thiadiazole ring which is known for its stability and reactivity due to the presence of nitrogen and sulfur atoms. This configuration contributes to its biological activity.

1. Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study evaluated various 1,3,4-thiadiazole derivatives for their in vitro anti-proliferative effects against several cancer cell lines. Notably, compounds with substitutions at the 2 and 5 positions of the thiadiazole ring showed promising results:

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BA54920
Compound CSMMC-772118

These findings suggest that this compound may have similar potential as an anticancer agent due to its structural similarities with effective derivatives .

2. Antidiabetic Activity

Thiadiazole derivatives have also been studied for their antidiabetic properties. Inhibition of the α-glucosidase enzyme is a common mechanism through which these compounds exert their effects. A comparative study showed that several thiadiazole compounds exhibited high inhibitory activity:

Compoundα-Glucosidase Inhibition (%)
Compound D85
Compound E78
Compound F80

The ability to inhibit α-glucosidase indicates that this compound could be explored further as a potential antidiabetic agent .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers:

CompoundInhibition (%)
Compound G70
Compound H65

This suggests that this compound may also possess anti-inflammatory properties worth investigating .

The biological activities of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The electron-deficient nature of the thiadiazole ring facilitates nucleophilic substitution reactions.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes (e.g., α-glucosidase and COX) underlies its therapeutic potential in diabetes and inflammation.

Case Studies

  • Anticancer Study : A series of experiments conducted on various cancer cell lines revealed that modifications on the thiadiazole ring significantly enhance cytotoxicity. For instance, a derivative with a butyl group at the N2 position showed increased activity against breast cancer cells compared to its non-substituted counterparts .
  • Diabetes Research : A molecular docking study demonstrated that this compound binds effectively to the active site of α-glucosidase. This interaction suggests a strong potential for this compound in managing postprandial hyperglycemia in diabetic patients .

Properties

IUPAC Name

2-N,5-N-dibutyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4S/c1-3-5-7-11-9-13-14-10(15-9)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWFVWBQBFQRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN=C(S1)NCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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